N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide” is a chemical compound. It is related to the class of compounds known as 4-hydroxy-2-quinolones, which are valuable in drug research and development due to their interesting pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of related compounds, 4-hydroxy-2-quinolones, has been discussed in various publications . For instance, the Aly group synthesized 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinic acid derivatives by the one-pot reaction of one equivalent of aromatic amines with two equivalents of diethyl malonate in diphenyl ether and catalyzed with triethylamine .Molecular Structure Analysis
The molecular structure of related compounds, quinoline-2,4-diones, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
The chemical reactions of 4-hydroxy-2-quinolones have been explored in various studies . For example, new pyrano [3,2-c]quinolones have been synthesized via the reaction of quinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile .Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-oxo-1,2-dihydroquinoline-3-carboxamides, have been reported to inhibit the acetylcholinesterase enzyme (ache) . AChE plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .
Mode of Action
Similar compounds have been found to inhibit ache, thereby increasing the level of acetylcholine in the synaptic cleft . This can enhance nerve impulse transmission, which may be beneficial in conditions like Alzheimer’s disease where there is a reduction of acetylcholine .
Biochemical Pathways
By inhibiting ache and increasing acetylcholine levels, it could potentially affect the cholinergic pathway . This pathway is involved in numerous physiological processes, including muscle contraction, heart rate regulation, learning, and memory .
Result of Action
By analogy with similar compounds, it could potentially enhance nerve impulse transmission by increasing acetylcholine levels . This could potentially improve symptoms in conditions like Alzheimer’s disease, characterized by reduced acetylcholine .
Future Directions
The future directions for “N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide” and related compounds could involve further exploration of their pharmaceutical and biological activities . Their synthetic analogs and the synthesis of their heteroannelated derivatives could also be areas of future research .
Properties
IUPAC Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-14(18)16-7-6-11-8-10-4-5-12(20-2)9-13(10)17-15(11)19/h4-5,8-9H,3,6-7H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSXXHYMOZWWNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1=CC2=C(C=C(C=C2)OC)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.